molecular formula C15H12N2O4S B1607725 1-(Isocyano(tosyl)methyl)-3-nitrobenzene CAS No. 1029104-25-3

1-(Isocyano(tosyl)methyl)-3-nitrobenzene

Cat. No.: B1607725
CAS No.: 1029104-25-3
M. Wt: 316.3 g/mol
InChI Key: FSVLATNYQZFZTR-UHFFFAOYSA-N
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Description

1-(Isocyano(tosyl)methyl)-3-nitrobenzene is a compound that features an isocyano group, a tosyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene typically involves the reaction of 3-nitrobenzyl chloride with tosylmethyl isocyanide (TOSMIC) under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(Isocyano(tosyl)methyl)-3-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions. Major products formed from these reactions include amino derivatives and heterocyclic compounds.

Scientific Research Applications

1-(Isocyano(tosyl)methyl)-3-nitrobenzene has several scientific research applications:

Comparison with Similar Compounds

1-(Isocyano(tosyl)methyl)-3-nitrobenzene can be compared with other similar compounds such as tosylmethyl isocyanide (TOSMIC) and 1-azido-2-(isocyano(tosyl)methyl)benzene. These compounds share similar functional groups but differ in their reactivity and applications. For instance, TOSMIC is widely used in multicomponent reactions and the synthesis of heterocycles, while 1-azido-2-(isocyano(tosyl)methyl)benzene is used in the synthesis of triazines .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-11-6-8-14(9-7-11)22(20,21)15(16-2)12-4-3-5-13(10-12)17(18)19/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVLATNYQZFZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)[N+](=O)[O-])[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378050
Record name 1-(Isocyano(tosyl)methyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029104-25-3
Record name 1-(Isocyano(tosyl)methyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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